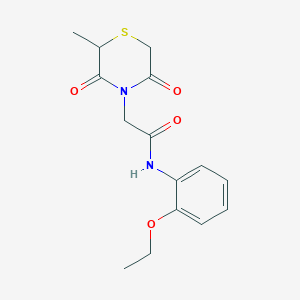
N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.40 g/mol
- CAS Number : 868215-30-9
- Structure : The compound features a thiomorpholine ring, which is significant for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Notably, it has shown activity against specific targets such as leucyl aminopeptidase from Plasmodium falciparum, a key enzyme in malaria pathology.
Enzyme Inhibition Data
| Target | IC50 (nM) | Source |
|---|---|---|
| Leucyl Aminopeptidase (Plasmodium falciparum) | 1210 | Southern Research Molecular Libraries Screening Center |
This data indicates that the compound has a moderate inhibitory effect on the target enzyme, which could be exploited for therapeutic purposes in treating malaria.
Biological Activity and Pharmacological Studies
-
Antifungal Activity :
- Preliminary studies have suggested that derivatives of this compound may possess broad-spectrum antifungal properties against species like Candida and Aspergillus. Optimization of these derivatives has indicated potential for developing new antifungal therapies.
-
Antimicrobial Properties :
- Research has indicated that related compounds demonstrate promising antibacterial activity. The structural modifications in the thiomorpholine ring enhance their interaction with bacterial cell membranes, leading to increased efficacy.
-
Cytotoxic Effects :
- Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. The mechanisms appear to involve the disruption of mitochondrial function and activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 500 nM, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Antimalarial Activity
In vivo studies using murine models infected with Plasmodium species demonstrated that administration of the compound led to a marked decrease in parasitemia levels compared to control groups. This highlights its potential application in malaria treatment protocols.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-12-7-5-4-6-11(12)16-13(18)8-17-14(19)9-22-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUBOJBZGPUTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)CSC(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













